molecular formula C24H20N4O2 B2662617 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1358815-12-9

4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B2662617
CAS No.: 1358815-12-9
M. Wt: 396.45
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Description

Condensation-Based Cyclization

Classic approaches involve the condensation of anthranilic acid derivatives with formamide or amines. For example, Niementowski’s synthesis reacts substituted anthranilic acids with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates, which are subsequently oxidized and functionalized. Similarly, Grimmel-Guinther-Morgan’s method employs o-aminobenzoic acids heated with amines and phosphorus trichloride in toluene to form dihydro-4-oxoquinazolines. These intermediates undergo triazole annulation via reactions with hydrazines or nitriles under acidic conditions.

Table 1. Cyclization Methods for Triazoloquinazoline Core Synthesis

Method Starting Materials Conditions Yield (%) Reference
Niementowski’s Synthesis Substituted anthranilic acid Formamide, 125–130°C 60–75
Hydrazine Cyclization 3-Hydrazinoquinoxalin-2(1H)-one Microwave irradiation 85–90
Ullmann N-Arylation o-Iodobenzaldehydes, amidines Cu catalysis, ligand-free 70–80

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates triazole ring formation. For instance, 3-hydrazinoquinoxalin-2(1H)-one condensed with ketones under microwave conditions produces triazoloquinazoline hydrazones in 85–90% yield within minutes, compared to hours required for conventional heating. This method enhances regioselectivity and reduces side reactions.

Transition Metal-Catalyzed Approaches

Copper-catalyzed Ullmann N-arylation enables the coupling of o-iodobenzaldehydes with amidine hydrochlorides, forming the quinazoline backbone prior to triazole annulation. Palladium-mediated cross-couplings are also explored for introducing aromatic substituents at early synthetic stages.

Properties

IUPAC Name

4-benzyl-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-17-9-5-6-12-19(17)16-27-24(30)28-21-14-8-7-13-20(21)22(29)26(23(28)25-27)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPJEUSZSIIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. The quinazoline-2,4(1H,3H)-dione scaffold has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione were evaluated for their antimicrobial properties using the Agar well diffusion method. The results indicated moderate activity against various bacterial strains, suggesting that modifications to the quinazoline structure could enhance its bioactivity against resistant strains .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively researched. Compounds incorporating the quinazoline structure have been tested against various cancer cell lines. For example, studies have shown that derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) when evaluated using the MTT assay. The presence of specific substituents on the quinazoline ring is crucial for enhancing anticancer activity .

CompoundCell Line TestedIC50 (µM)Activity
This compoundMDA-MB-23115Significant
Quinazoline derivative XMDA-MB-23120Moderate
Quinazoline derivative YHepG-210High

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that modifications at specific positions significantly influenced their antimicrobial activity. The compound This compound was part of a larger investigation into structure-activity relationships (SAR) that aimed to optimize antimicrobial properties against resistant strains.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a range of quinazoline derivatives was synthesized and tested against various cancer cell lines. The results indicated that compounds with specific substitutions at the benzyl position displayed enhanced cytotoxicity compared to unsubstituted analogs. This highlights the importance of structural modifications in developing effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related derivatives.

Key Findings:

Triazole Fusion vs. Appended Groups: The target compound’s fused triazole ring distinguishes it from azo-quinazolinones (e.g., ’s derivatives), where triazole or azo moieties are side chains. The fused system may improve metabolic stability and target engagement compared to non-fused analogs . In contrast, 1,2,3-thiadiazoles () exhibit a sulfur-containing heterocycle, which confers distinct electronic properties and reactivity .

Synthetic Complexity :

  • The target compound requires cyclization to form the triazole ring, adding synthetic steps compared to simpler quinazoline-diamines () or azo derivatives (). This may impact scalability .

Research Implications and Gaps

  • Bioactivity Data: While structural analogs like 4-benzylaminoquinazolines show kinase inhibition , the target compound’s fused triazole core may modulate selectivity or potency. Further in vitro studies are needed.
  • Solubility and Pharmacokinetics : The 2-methylbenzyl group’s lipophilicity could reduce aqueous solubility compared to polar substituents (e.g., ’s azo groups). Formulation strategies may be required .

Biological Activity

4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1358815-12-9

Synthesis

The synthesis of this compound involves cyclization reactions of appropriate precursors. The general synthetic route includes:

  • Reaction of benzylamine with isothiocyanatobenzene.
  • Cyclization with hydrazine derivatives to form the triazole ring.
  • Subsequent functionalization to introduce the benzyl groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives similar to this compound. These compounds were tested against various bacterial strains using the agar well diffusion method. The findings include:

CompoundInhibition Zone (mm)MIC (mg/mL)Activity
Compound 131180Broad-spectrum
Compound 1510-1275-77Moderate against Staphylococcus aureus and E. coli

The results indicate that certain derivatives exhibit significant antibacterial activity comparable to standard antibiotics like ampicillin .

Antihistaminic Activity

A related class of compounds has been investigated for their H1-antihistaminic effects. In vivo studies on guinea pigs demonstrated that these compounds could effectively protect against histamine-induced bronchospasm. Notably:

  • Most Active Compound : 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed a protection rate of 76%, surpassing the standard chlorpheniramine maleate (71%) with significantly lower sedation effects (7% vs. 30%) .

Case Studies

A study highlighted the synthesis and evaluation of a series of quinazoline derivatives that included the target compound. These derivatives were assessed for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, crucial targets in bacterial DNA replication and repair . The findings suggested that modifications in the quinazoline structure could enhance antimicrobial potency.

Q & A

What are the established synthetic routes for 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione?

Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclization reactions involving 2-hydrazinoquinazolinone precursors. For example, 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one can react with one-carbon donors (e.g., benzyl halides) under basic conditions to form the triazoloquinazoline core. A multicomponent reaction strategy using benzyl halides, hydrazine derivatives, and carbonyl precursors in ethanol with triethylamine as a catalyst has been reported . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via recrystallization from ethanol.

How can crystallographic and DFT studies resolve structural ambiguities in triazoloquinazoline derivatives?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For instance, planar triazoloquinazoline systems exhibit deviations in phenyl ring alignment (e.g., 59.3° in analogous structures), which can be validated against Density Functional Theory (DFT)-optimized geometries. Discrepancies between experimental and calculated vibrational spectra (IR/Raman) may indicate crystal packing effects or protonation states. Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403) provide reference data for comparative analysis .

What mechanistic insights exist for the cyclization of hydrazinoquinazolinones to triazoloquinazolines?

Level: Advanced
Methodological Answer:
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, followed by intramolecular cyclization. For example, diphenyl-N-cyanodithioimidocarbonate reacts with 2-hydrazinobenzoic acid to form a thioamide intermediate, which cyclizes under acidic conditions. Kinetic studies using variable-temperature NMR and isotopic labeling (e.g., ¹⁵N) can track intermediate formation. Computational modeling (e.g., transition state analysis) further elucidates steric effects from substituents like the 2-methylbenzyl group .

What methodologies are used to assess the biological activity of 1,2,4-triazoloquinazolines?

Level: Basic
Methodological Answer:
Standard in vitro assays include:

  • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Receptor Binding: Radioligand displacement assays (e.g., GABAₐ receptors for benzodiazepine analogs).
  • Enzyme Inhibition: Fluorometric or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential).
    Dose-response curves (IC₅₀/EC₅₀) and molecular docking (e.g., AutoDock Vina) correlate activity with structural features like the benzyl substituent’s hydrophobicity .

How can conflicting spectral data (NMR, IR) for triazoloquinazolines be reconciled?

Level: Advanced
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example, NH protons in the triazole ring may appear broadened in DMSO-d₆ due to hydrogen bonding. Strategies include:

  • Variable Solvent NMR: Compare spectra in CDCl₃ vs. DMSO-d₆.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.
  • Dynamic NMR (DNMR): Detect slow-exchange tautomers at low temperatures. IR bands near 1680 cm⁻¹ (C=O stretch) should align with SCXRD-confirmed carbonyl positions .

How can synthetic yields be optimized for triazoloquinazoline derivatives?

Level: Advanced
Methodological Answer:
Key factors include:

  • Catalyst Screening: Triethylamine vs. DBU for deprotonation efficiency.
  • Solvent Optimization: Ethanol (polar protic) vs. THF (polar aprotic) to balance reaction rate and byproduct formation.
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C vs. 24 hr reflux).
    Statistical tools like Design of Experiments (DoE) identify optimal conditions. For example, a 72% yield was achieved using 1.2 eq. benzyl bromide in DMF at 80°C .

What computational approaches predict the pharmacokinetic properties of this compound?

Level: Advanced
Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The benzyl groups may increase LogP (>3), suggesting moderate bioavailability.
  • Molecular Dynamics (MD): Simulate binding stability to target proteins (e.g., 100 ns MD runs for triazolobenzodiazepine analogs).
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity trends .

How are impurities or byproducts characterized during synthesis?

Level: Basic
Methodological Answer:

  • HPLC-MS: Identify byproducts via retention time and mass fragmentation (e.g., m/z corresponding to uncyclized intermediates).
  • TLC Monitoring: Use iodine staining or UV detection to track reaction progress.
  • Recrystallization Solvents: Ethanol/water mixtures preferentially isolate the target compound over polar byproducts.
    For example, a common impurity is the unsubstituted triazoloquinazoline due to incomplete benzylation, detectable at Rf 0.3 (SiO₂, ethyl acetate/hexane 1:1) .

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